3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to an amino phenyl group and a sulfanylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is then reacted with a suitable sulfanylpropanoic acid derivative under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of reduced derivatives, such as sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also contain the fluoren-9-ylmethoxycarbonyl group and are used in peptide synthesis.
Sulfanylpropanoic acids: These compounds share the sulfanylpropanoic acid moiety and are used in various chemical syntheses.
Uniqueness: 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is unique due to its combination of the fluoren-9-ylmethoxycarbonyl group and the sulfanylpropanoic acid moiety, which allows for diverse applications in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFILIJEDDAFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.